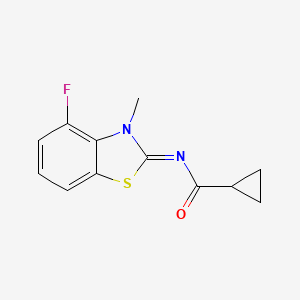

![molecular formula C7H7BrClN3 B2691560 8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride CAS No. 1373233-09-0](/img/structure/B2691560.png)

8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

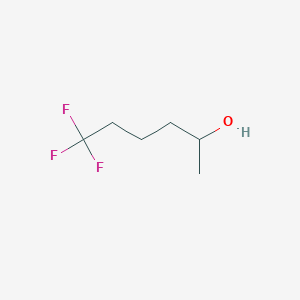

8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride is a chemical compound with the CAS Number: 1373233-09-0 . It has a molecular weight of 248.51 and its IUPAC name is 8-bromoimidazo[1,2-a]pyridin-6-amine hydrochloride . The compound is a light brown solid .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes this compound, has been a topic of interest in recent years due to its wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrN3.ClH/c8-6-3-5(9)4-11-2-1-10-7(6)11;/h1-4H,9H2;1H . This code provides a unique representation of the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a light brown solid . ItApplications De Recherche Scientifique

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives, closely related to 8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride, have been studied for their potential as corrosion inhibitors. A study by (Saady et al., 2021) explored the inhibition performance of these derivatives against mild steel corrosion. This research highlights the utility of such compounds in protecting metals from corrosive environments.

Tyrosyl-tRNA Synthetase Inhibition

Research by (Jabri et al., 2023) focused on synthesizing novel 6-bromo-imidazo[4,5-b]pyridine derivatives and examining their potential as tyrosyl-tRNA synthetase inhibitors. The study involved a comprehensive approach including synthesis, structure elucidation, and molecular docking, indicating the possible therapeutic applications of these compounds.

Fluorescent Probes for Mercury Ion Detection

A study by (Shao et al., 2011) demonstrated the use of novel imidazo[1,2-a]pyridine derivatives as efficient fluorescent probes for detecting mercury ions. This application is crucial in environmental monitoring and detecting toxic substances.

Oligonucleotide Synthesis

Imidazo[1,2-a]pyridine derivatives, similar to this compound, have been used in oligonucleotide synthesis. (Gryaznov & Letsinger, 1992) explored the synthesis of mixed base oligonucleotides using these derivatives, contributing to advancements in genetic research and drug development.

Synthesis of Antimicrobial and Anticancer Agents

Compounds such as this compound have been utilized in synthesizing antimicrobial and anticancer agents. For instance, (Banda et al., 2016) investigated the synthesis of 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives and their biological activity.

Radioactive Tracer Synthesis

The synthesis of radioactive tracers using imidazo[1,2-a]pyridine derivatives has been explored, as seen in a study by (Yamanaka et al., 1992). This research is crucial for advancing medical imaging and diagnostic techniques.

Synthesis of Therapeutic Agents

Imidazo[1,2-a]pyridine scaffolds, like this compound, have been recognized for their broad range of applications in medicinal chemistry. (Deep et al., 2016) reviewed the research findings on these scaffolds, emphasizing their potential in developing novel therapeutic agents.

Mécanisme D'action

Imidazo[1,2-a]pyridines have been found to have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Propriétés

IUPAC Name |

8-bromoimidazo[1,2-a]pyridin-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3.ClH/c8-6-3-5(9)4-11-2-1-10-7(6)11;/h1-4H,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAYTYVYTSNOFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

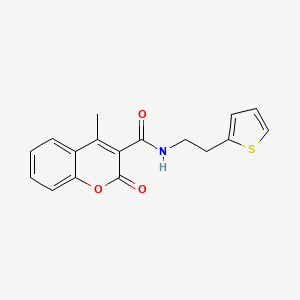

![N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2691481.png)

![2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-phenylphenyl)ethanone](/img/structure/B2691483.png)

![Methyl(phenyl){[4-(trifluoromethyl)phenyl]methyl}sulfanium trifluoromethanesulfonate](/img/structure/B2691485.png)

![{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride](/img/no-structure.png)

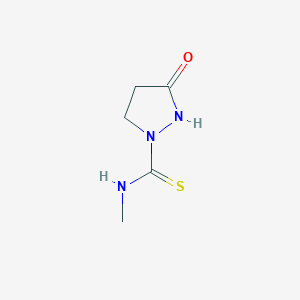

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2691489.png)

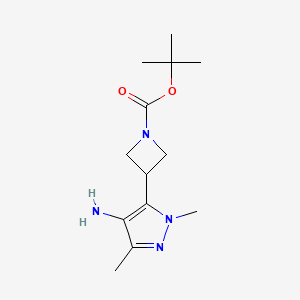

![3-[8-(Azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]propanenitrile](/img/structure/B2691497.png)